Tris phosphate dibasic

Vue d'ensemble

Description

Tris phosphate dibasic, also known as trisodium phosphate, is an inorganic compound with the chemical formula Na₃PO₄. It is a white, granular or crystalline solid that is highly soluble in water, producing an alkaline solution. This compound is commonly used in various industrial and scientific applications due to its buffering and cleaning properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tris phosphate dibasic is typically synthesized through the neutralization of phosphoric acid (H₃PO₄) with sodium carbonate (Na₂CO₃). The reaction produces disodium hydrogen phosphate (Na₂HPO₄), which is then reacted with sodium hydroxide (NaOH) to form trisodium phosphate and water: [ \text{H}_3\text{PO}_4 + 2\text{Na}_2\text{CO}_3 \rightarrow 2\text{Na}_2\text{HPO}_4 + \text{CO}_2 + \text{H}_2\text{O} ] [ \text{Na}_2\text{HPO}_4 + \text{NaOH} \rightarrow \text{Na}_3\text{PO}_4 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using similar neutralization reactions. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Tris phosphate dibasic undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, it dissociates into sodium ions (Na⁺) and phosphate ions (PO₄³⁻).

Complexation: It can form complexes with metal ions, which is useful in water treatment processes.

Neutralization: It reacts with acids to form corresponding salts and water.

Common Reagents and Conditions

Acids: Reacts with hydrochloric acid (HCl) to form sodium chloride (NaCl) and phosphoric acid.

Metal Ions: Forms complexes with calcium (Ca²⁺), magnesium (Mg²⁺), and other metal ions.

Major Products Formed

Sodium chloride (NaCl): Formed during neutralization reactions with hydrochloric acid.

Metal complexes: Formed during reactions with metal ions.

Applications De Recherche Scientifique

Buffering Agent in Biochemical Reactions

Tris phosphate dibasic is primarily recognized for its buffering capacity, which is crucial in maintaining pH stability during biochemical reactions. The optimal buffering range of Tris is between pH 7.3 and 9.3 at 20°C, making it suitable for numerous enzymatic reactions and biological assays.

Key Characteristics:

- pH Stability : The pH of Tris solutions can significantly change with dilution and temperature variations. For instance, a Tris buffer prepared at pH 7.0 at 4°C may drop to pH 5.95 when used at 37°C .

- Compatibility : While Tris is effective for many applications, it is not recommended for RNA work due to its reactive amine group, which can interfere with treatments aimed at removing RNases .

Common Buffers Involving this compound:

| Buffer Type | Composition | Purpose |

|---|---|---|

| TAE (Tris-Acetate-EDTA) | 242 g Tris base, 37.2 g EDTA, glacial acetic acid | Used in gel electrophoresis |

| TBE (Tris-Boric Acid-EDTA) | 108 g Tris base, 55 g boric acid, EDTA | Alternative to TAE for DNA electrophoresis |

| TE Buffer | 10 mM Tris-HCl, 1 mM EDTA | Used for DNA storage |

Protein Isolation and Analysis

This compound plays a significant role in the isolation and analysis of proteins from biological samples. Its buffering properties help maintain the integrity of proteins during extraction and purification processes.

Case Study: Plasma Membrane Protein Isolation

In a study focusing on plasma membrane proteins, this compound was utilized to create an optimal environment for protein solubilization and digestion prior to mass spectrometry analysis. The use of this buffer allowed for improved recovery of low-abundance proteins while minimizing interference from contaminants .

Role in Iron Sequestration Studies

Recent studies have highlighted the importance of phosphate anions, including those from this compound, in the mechanism of iron sequestration by specific proteins. For example, research on the ferric binding protein (FbpA) demonstrated that phosphate enhances the kinetics of iron(III) loading into the protein .

Mechanism Insights:

- The presence of excess phosphate significantly alters the binding kinetics of iron(III) citrate complexes with FbpA.

- Phosphate aids in stabilizing intermediates during iron loading, suggesting its active role beyond mere buffering.

Mécanisme D'action

The mechanism of action of tris phosphate dibasic involves its ability to dissociate into sodium and phosphate ions in aqueous solutions. These ions interact with various molecular targets and pathways:

Buffering Action: The phosphate ions help maintain pH stability in biological and chemical systems.

Complexation: The phosphate ions can form complexes with metal ions, aiding in water softening and metal ion sequestration.

Comparaison Avec Des Composés Similaires

Tris phosphate dibasic can be compared with other similar compounds, such as:

Monosodium phosphate (NaH₂PO₄): Used as a buffering agent but has a lower pH range compared to this compound.

Disodium phosphate (Na₂HPO₄): Also used as a buffering agent with a pH range between monosodium phosphate and this compound.

Tripotassium phosphate (K₃PO₄): Similar buffering properties but uses potassium ions instead of sodium ions.

This compound is unique due to its high solubility in water and strong buffering capacity, making it suitable for a wide range of applications in various fields.

Activité Biologique

Tris phosphate dibasic, also known as trisodium phosphate or tris phosphate, is a compound widely used in biochemical applications and research. Its biological activity is significant in various contexts, particularly in buffer solutions, enzyme assays, and cellular processes. This article explores the biological activity of this compound, including its role in enzymatic reactions, cellular environments, and its interactions with other biochemical compounds.

Overview of this compound

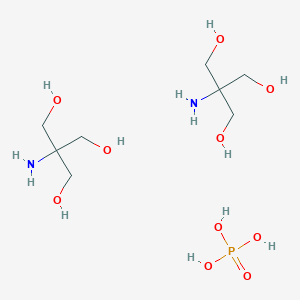

- Chemical Structure : this compound is a salt formed from tris(hydroxymethyl)aminomethane (Tris) and phosphoric acid. It typically exists as a white crystalline powder.

- Molecular Weight : 219.1 g/mol .

1. Buffering Capacity

This compound is commonly utilized in biological buffers due to its ability to maintain pH stability in physiological ranges (typically pH 7-9). The buffering action is crucial for maintaining optimal conditions for enzymatic reactions and cellular functions.

- pH Stability : It effectively stabilizes pH against changes caused by metabolic activities or environmental conditions.

- Applications : Used in various biochemical assays and cell culture media.

2. Enzyme Interaction

Research has shown that this compound can influence the activity of certain enzymes. For instance, studies indicate that it may inhibit the hydrolysis activity of enzymes like LCC (lipase) and TfCut2 (cutinase) when present in high concentrations .

Table 1: Inhibition Effects of this compound on Enzymatic Activity

| Enzyme | Buffer Concentration (mM) | Inhibition Observed | Kinetic Parameters |

|---|---|---|---|

| LCC | 0.2 - 0.4 | Yes | Competitive |

| TfCut2 | 0.1 - 0.3 | Yes | Competitive |

3. Role in Iron Acquisition

This compound plays a role in the acquisition of iron by bacteria, particularly in the context of iron(III) loading into ferric binding proteins (FbpA). Studies suggest that phosphate ions enhance the kinetics of iron loading processes .

- Mechanism : In the presence of excess phosphate, iron(III) citrate forms a stable complex with FbpA, facilitating iron transport across bacterial membranes.

- Kinetic Studies : The presence of this compound allows for a more efficient iron acquisition process compared to citrate alone.

Case Study 1: Enzymatic Hydrolysis of PET

In a study examining the hydrolysis rates of polyethylene terephthalate (PET), researchers found that higher concentrations of this compound significantly inhibited the activity of LCC and TfCut2 enzymes compared to sodium phosphate buffers . This suggests that while this compound is effective as a buffer, it may not be ideal for all enzymatic reactions.

Case Study 2: Protein Folding and Stability

Another investigation focused on the stability of green fluorescent protein (GFP) under acidic conditions using this compound as a buffer component . The study revealed that GFP maintained its fluorescence after being subjected to acidic environments when buffered with this compound, indicating its potential use in preserving protein functionality during experimental procedures.

Research Findings

Recent findings highlight the dual nature of this compound's biological activities:

- Buffering Agent : Essential for maintaining pH during biochemical assays.

- Enzyme Modulator : Can act as an inhibitor or facilitator depending on concentration and context.

Propriétés

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H11NO3.H3O4P/c2*5-4(1-6,2-7)3-8;1-5(2,3)4/h2*6-8H,1-3,5H2;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYASHAYBKIUKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H25N2O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585274 | |

| Record name | Phosphoric acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-11-5 | |

| Record name | Phosphoric acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.